molecular formula C13H18O3 B13407302 5-Norbornene-2-carboxylic tetrahydrofurfuryl ester

5-Norbornene-2-carboxylic tetrahydrofurfuryl ester

Cat. No.: B13407302
M. Wt: 222.28 g/mol
InChI Key: UBCPWLMQVDVFGE-DMOGRIERSA-N
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Description

Chemical Identity and Structure 5-Norbornene-2-carboxylic tetrahydrofurfuryl ester (CAS: 64028-63-3) is a bicyclic compound derived from norbornene, featuring a carboxylic ester group at the 2-position. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol (Figure 1). The ester moiety consists of a tetrahydrofurfuryl alcohol group, which introduces unique steric and electronic properties compared to simpler alkyl esters .

Synthesis and Applications The compound is synthesized via esterification of 5-norbornene-2-carboxylic acid with tetrahydrofurfuryl alcohol. A typical procedure involves activating the acid (e.g., using LiOH) followed by reaction with the alcohol under reflux conditions in tetrahydrofuran (THF), yielding the ester after purification . The tetrahydrofurfuryl group may enhance solubility in polar solvents and influence reactivity in metathesis or copolymerization reactions .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

oxolan-2-ylmethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C13H18O3/c14-13(16-8-11-2-1-5-15-11)12-7-9-3-4-10(12)6-9/h3-4,9-12H,1-2,5-8H2/t9-,10+,11?,12?/m0/s1

InChI Key

UBCPWLMQVDVFGE-DMOGRIERSA-N

Isomeric SMILES

C1CC(OC1)COC(=O)C2C[C@@H]3C[C@H]2C=C3

Canonical SMILES

C1CC(OC1)COC(=O)C2CC3CC2C=C3

Origin of Product

United States

Preparation Methods

Esterification of 5-Norbornene-2-carboxylic Acid with Tetrahydrofurfuryl Alcohol

The direct esterification of 5-norbornene-2-carboxylic acid with tetrahydrofurfuryl alcohol under acidic catalysis is a straightforward approach. The reaction conditions are critical to favor the formation of the exo-isomer ester and to suppress side reactions.

  • Acidic Catalyst Use: Esterification is typically performed in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Temperature Control: Heating under reflux conditions promotes ester formation.
  • Isomerization Control: Acidic conditions can also facilitate isomerization of the endo-isomer to the exo-isomer.
  • Removal of Water: Continuous removal of water drives the esterification equilibrium toward product formation.

Base-Promoted Isomerization and Selective Hydrolysis

An advanced method involves base-promoted isomerization of the methyl or other alkyl esters of 5-norbornene-2-carboxylic acid, followed by selective hydrolysis to yield the exo-isomer acid, which can then be esterified with tetrahydrofurfuryl alcohol.

  • Base Used: Sodium tert-butoxide (tBuONa) is effective for rapid isomerization.
  • Isomerization Mechanism: Under basic conditions, the alpha-proton adjacent to the carbonyl is abstracted, forming a carbanion intermediate that can invert and equilibrate between endo and exo forms, favoring the thermodynamically more stable exo-isomer.
  • Hydrolysis Step: Controlled hydrolysis with equimolar water in the presence of the base selectively hydrolyzes the exo-ester, enriching the exo-isomer content in the resulting acid.
  • Subsequent Esterification: The exo-rich acid can then be esterified with tetrahydrofurfuryl alcohol under acidic conditions to give the target ester.

Lactone Removal for Purity Enhancement

During acidic treatment, the endo-isomer can form lactones via intramolecular cyclization, which reduces the yield of the desired ester. A process step involving heating under acidic conditions promotes lactone formation from the endo-isomer, which can then be separated by extraction or filtration, enriching the exo-isomer content in the remaining acid or ester mixture.

Experimental Conditions and Optimization

A typical preparation sequence based on literature findings is summarized below:

Step Conditions Notes
Diels-Alder Cycloaddition Cyclopentadiene + acrylic derivative, Lewis acid catalyst, low temperature Produces endo-rich 5-norbornene-2-carboxylate (~80% endo)
Base-Promoted Isomerization Sodium tert-butoxide in tetrahydrofuran, room temperature, 3 hours Converts endo to exo isomer, equilibrium ~60% exo
Controlled Hydrolysis Equimolar water, room temperature, 24 hours Selective hydrolysis of exo-ester to acid (endo/exo ratio ~18/82)
Acidic Esterification Tetrahydrofurfuryl alcohol, sulfuric acid catalyst, reflux, 17 hours Forms this compound with high exo content
Lactone Removal Acidic heating to promote lactone formation, filtration or extraction Removes endo-isomer impurities to enhance exo purity

Analytical Characterization

Summary of Research Findings

  • The isomerization of endo- to exo-5-norbornene-2-carboxylic esters is efficiently promoted by sodium tert-butoxide under mild conditions.
  • Hydrolysis conducted with controlled water amounts in the presence of a strong base yields exo-rich acids.
  • Acid-catalyzed esterification with tetrahydrofurfuryl alcohol produces the target ester with high exo-isomer content.
  • Lactone formation and removal steps are essential to minimize endo-isomer contamination.
  • The exo-isomer ester shows improved reactivity and stability for further applications.

Chemical Reactions Analysis

Types of Reactions: 5-Norbornene-2-carboxylic tetrahydrofurfuryl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

5-Norbornene-2-carboxylic tetrahydrofurfuryl ester finds applications in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.

    Biology: Employed in the synthesis of bioactive compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 5-norbornene-2-carboxylic tetrahydrofurfuryl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The bicyclic structure of the compound also allows it to engage in cycloaddition reactions, forming new cyclic compounds that can modulate biological pathways.

Comparison with Similar Compounds

Comparison with Similar Norbornene Carboxylate Esters

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Synthesis Method
Tetrahydrofurfuryl ester C₁₃H₁₈O₃ 222.28 High polarity due to tetrahydrofuran ring; enhanced solubility in THF Esterification with tetrahydrofurfuryl alcohol
Methyl ester (NB-COOCH₃) C₉H₁₂O₂ 152.19 Lower molecular weight; volatile (distilled under reduced pressure) Diels-Alder cycloaddition, esterification
tert-Butyl ester (tBNBC) C₁₂H₁₈O₂ 194.27 Steric hindrance from tert-butyl group; slower hydrolysis kinetics Direct esterification with tert-butanol
Ethyl ester C₁₀H₁₄O₂ 166.21 Boiling point: ~216°C; density: 1.1 g/cm³ Acid-catalyzed esterification
Furfuryl ester C₁₂H₁₄O₃ 206.24 Aromatic furan ring; potential for cross-linking in polymers Reaction with furfuryl alcohol

Key Observations :

  • The tetrahydrofurfuryl ester has the highest molecular weight and polarity among the listed analogs, attributed to its oxygen-rich tetrahydrofuran substituent. This contrasts with the methyl and ethyl esters , which are smaller and more volatile .
  • The tert-butyl ester exhibits significant steric bulk, which may reduce reactivity in polymerization reactions compared to less hindered esters like the tetrahydrofurfuryl derivative .

Reactivity and Functional Performance

Hydrolysis and Stability
  • Esters with bulky groups (e.g., tert-butyl) resist hydrolysis due to steric protection of the carbonyl group.

Biological Activity

5-Norbornene-2-carboxylic tetrahydrofurfuryl ester is a compound of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈O₃
  • Molecular Weight : 226.28 g/mol
  • IUPAC Name : 5-Norbornene-2-carboxylic acid tetrahydrofurfuryl ester

This compound features a norbornene framework, which is significant for its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the esterification of 5-norbornene-2-carboxylic acid with tetrahydrofurfuryl alcohol. A common method includes:

  • Reagents :
    • 5-Norbornene-2-carboxylic acid
    • Tetrahydrofurfuryl alcohol
    • Acid catalyst (e.g., sulfuric acid)
  • Procedure :
    • Mix the acid and alcohol in the presence of an acid catalyst.
    • Heat the mixture under reflux conditions.
    • Purify the product through distillation or chromatography.

Anticancer Properties

Recent studies have indicated that derivatives of 5-norbornene-2-carboxylic acid exhibit anticancer activity. For instance, compounds synthesized from this framework showed selective cytotoxicity against various cancer cell lines, including A549 lung adenocarcinoma cells. In vitro assays demonstrated:

  • Cytotoxicity : Compounds derived from 5-norbornene exhibited reduced viability in cancer cells, with some derivatives showing over 70% inhibition at specific concentrations .

Antimicrobial Activity

The antimicrobial potential of 5-norbornene derivatives has also been explored. Notably:

  • Compounds were tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens.
  • Results indicated that certain derivatives displayed significant antimicrobial activity, suggesting potential applications in treating resistant infections .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A study investigated the effects of various 5-norbornene derivatives on A549 cells. The results highlighted that modifications to the side chains significantly influenced their anticancer efficacy. The most potent compounds achieved IC50 values below 50 µM, indicating strong activity .
  • Antimicrobial Screening :
    Another study evaluated the antimicrobial properties against clinically relevant pathogens. The results showed that specific derivatives were effective against resistant strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparative Analysis

Compound TypeBiological ActivityNotable Findings
5-Norbornene DerivativesAnticancerSelective cytotoxicity against A549 cells
5-Norbornene DerivativesAntimicrobialEffective against multidrug-resistant Staphylococcus aureus

Q & A

Q. What is the molecular structure and key physicochemical properties of 5-Norbornene-2-carboxylic tetrahydrofurfuryl ester?

The compound (CAS 64028-63-3) has a bicyclic norbornene core with a tetrahydrofurfuryl ester substituent. Key properties include:

  • Molecular formula : C₁₃H₁₈O₃
  • Molecular weight : 222.28 g/mol
  • InChI : 1S/C13H18O3/c14-13(16-8-11-2-1-5-15-11)12-7-9-3-4-10(12)6-9/h3-4,9-12H,1-2,5-8H2
  • Structure : Combines a norbornene framework (bicyclo[2.2.1]hept-5-ene) with a tetrahydrofurfuryl ester group .

Q. What are the recommended laboratory synthesis methods for this compound?

Synthesis typically involves esterification of 5-norbornene-2-carboxylic acid with tetrahydrofurfuryl alcohol under anhydrous conditions. A nitrogen atmosphere is critical to prevent oxidation, as seen in analogous protocols for tetrahydrofurfuryl ester derivatives. For example, tetrahydrofuran (THF) should be dried over calcium hydride prior to use .

Q. What are the primary safety considerations when handling this compound in research settings?

  • Irritation : Potential skin/eye irritant (based on structural analogs like tetrahydrofurfuryl methacrylate) .
  • Storage : Avoid prolonged storage due to possible degradation; monitor for polymerization or ester hydrolysis .
  • Disposal : Follow federal/local regulations for ester-containing compounds, using fume hoods and protective gear during disposal .

Advanced Research Questions

Q. How does the metabolic pathway of this compound influence its toxicological profile?

The compound is metabolized via esterase-mediated hydrolysis , yielding tetrahydrofurfuryl alcohol and (meth)acrylic acid. These metabolites drive systemic toxicity:

  • Tetrahydrofurfuryl alcohol : Linked to delayed parturition and developmental toxicity in rodent studies .
  • (Meth)acrylic acid : May contribute to local irritation or inflammation .
    Researchers should use in vitro carboxylesterase assays to quantify hydrolysis rates and validate metabolite toxicity .

Q. What methodological approaches are recommended for assessing reproductive and developmental toxicity?

  • Dosing regimen : Administer via oral gavage in SD rats at doses up to 120 mg/kg bw/day (NOAEL for maternal toxicity) .
  • Endpoints : Monitor for delayed parturition, early resorptions, and litter loss, which are critical indicators of developmental effects .
  • Metabolite tracking : Compare toxicity profiles of the parent compound and tetrahydrofurfuryl alcohol to confirm metabolite-driven effects .

Q. How should researchers address discrepancies between in silico predictions and empirical data regarding carcinogenic potential?

  • QSAR alerts : The compound triggers carcinogenicity alerts in OECD QSAR Toolbox (v4.6) due to structural similarity to acrylates .
  • Empirical gaps : No animal carcinogenicity data exist. Mitigate uncertainty by:
    • Conducting Ames tests for genotoxicity.
    • Prioritizing chronic exposure studies in rodent models.
    • Cross-referencing data from structurally related esters (e.g., tetrahydrofurfuryl methacrylate) .

Q. What analytical techniques are suitable for characterizing polymer derivatives of this compound?

  • Polymerization : Initiate via UV radiation or peroxide catalysts, as demonstrated for tetrahydrofurfuryl methacrylate .
  • Characterization methods :
    • NMR spectroscopy : To confirm monomer incorporation and cross-linking.
    • Gel permeation chromatography (GPC) : For molecular weight distribution analysis.
    • DSC/TGA : To assess thermal stability and glass transition temperatures .

Data Contradiction Analysis

Q. How to resolve conflicting data on systemic toxicity between parent compound and metabolites?

  • Case study : Parent compound shows low acute oral toxicity (LD₅₀ > 2000 mg/kg), but metabolites like tetrahydrofurfuryl alcohol cause reproductive harm.
  • Resolution : Use toxicokinetic modeling to correlate exposure levels with metabolite accumulation. Validate via LC-MS/MS quantification of metabolites in plasma/tissues .

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